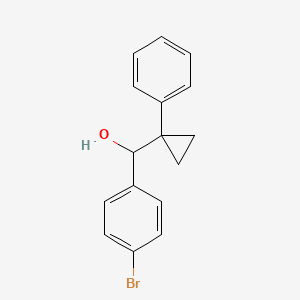

(4-bromophenyl)(1-phenylcyclopropyl)methanol

Descripción

(4-Bromophenyl)(1-phenylcyclopropyl)methanol is a brominated aromatic alcohol featuring a cyclopropane core substituted with a phenyl group, a 4-bromophenyl group, and a hydroxymethyl (-CH2OH) moiety. Its molecular formula is C16H15BrO (monoisotopic mass: 302.03 Da) . The compound is structurally distinct due to the juxtaposition of electron-withdrawing bromine and the strained cyclopropane ring, which may influence its reactivity and physicochemical properties.

Structure

3D Structure

Propiedades

IUPAC Name |

(4-bromophenyl)-(1-phenylcyclopropyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c17-14-8-6-12(7-9-14)15(18)16(10-11-16)13-4-2-1-3-5-13/h1-9,15,18H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZQKHGORLDUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)C(C3=CC=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)(1-phenylcyclopropyl)methanol typically involves the reaction of 4-bromobenzyl bromide with phenylcyclopropylmethanol under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

(4-bromophenyl)(1-phenylcyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Corresponding ketones or aldehydes.

Reduction: Corresponding hydrocarbons.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(4-bromophenyl)(1-phenylcyclopropyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of (4-bromophenyl)(1-phenylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group can participate in halogen bonding, while the phenylcyclopropyl group can engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The following table summarizes key differences between (4-bromophenyl)(1-phenylcyclopropyl)methanol and its analogs:

Substituent Effects and Reactivity

- Phenyl vs. Bromophenyl Substituents: The phenyl group in the target compound introduces steric bulk and π-conjugation, while the 4-bromophenyl group adds electron-withdrawing effects.

- Cyclopropane vs. Cyclobutane Rings: The cyclopropane ring in the target compound imposes significant ring strain (~27 kcal/mol), whereas (1-(4-bromophenyl)cyclobutyl)methanol features a cyclobutane ring with lower strain (~26 kcal/mol). This difference may influence stability and reaction pathways, such as ring-opening reactions .

- Bis-Substituted Analogs: Bis(4-bromophenyl)(cyclopropyl)methanol (C16H15BrO2) contains two bromophenyl groups, enhancing electron-deficient character and molecular weight. Spectroscopic data for this compound includes: 1H NMR (CDCl3): δ 7.45–7.27 (m, aromatic H), 1.91 (s, -OH), 0.63–0.41 (m, cyclopropane H) . IR: Peaks at 3587 cm⁻¹ (-OH stretch) and 1485 cm⁻¹ (C-Br vibration) .

Actividad Biológica

(4-Bromophenyl)(1-phenylcyclopropyl)methanol, also known by its chemical structure and CAS number 1282676-70-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a bromophenyl group attached to a phenylcyclopropyl moiety, contributing to its unique chemical reactivity and biological profile. Its molecular formula is C_{13}H_{13BrO with a molecular weight of approximately 265.15 g/mol. The presence of the bromine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.

1. Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens suggest that the compound could serve as a lead for developing new antimicrobial agents.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays revealed that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent antiproliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| A549 | 6.8 |

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs).

- Receptor Modulation : The bromophenyl group may facilitate binding to various receptors, possibly influencing signaling pathways related to apoptosis and cell cycle regulation.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several phenolic compounds, including this compound. The results indicated that this compound showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to other tested compounds, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Study 2: Anticancer Properties

In another study published in Cancer Letters, researchers investigated the anticancer effects of various derivatives of phenylcyclopropane compounds. They found that this compound significantly inhibited tumor growth in xenograft models, suggesting that it could be developed further as an anticancer drug .

Q & A

Q. What are the optimal synthetic routes for (4-bromophenyl)(1-phenylcyclopropyl)methanol, and what challenges arise during cyclopropane ring formation?

The synthesis typically involves cyclopropanation of a pre-functionalized styrene derivative using transition metal catalysts (e.g., Rh(II) or Cu(I)) . Key challenges include controlling stereochemistry and minimizing ring-opening side reactions. Purification often requires HPLC or column chromatography due to the compound’s sensitivity to acidic/basic conditions. For example, cyclopropane ring formation may yield diastereomers requiring chiral resolution techniques .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, though challenges include resolving disorder in the cyclopropane ring .

- NMR spectroscopy : H and C NMR identify the bromophenyl (δ ~7.3–7.5 ppm) and cyclopropyl protons (δ ~0.8–1.2 ppm). NOESY confirms spatial proximity of substituents .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHBrO, m/z 302.03064 Da) .

Q. What functionalization reactions are feasible at the hydroxyl group, and how do reaction conditions influence selectivity?

The hydroxyl group undergoes esterification (e.g., acetyl chloride), oxidation (CrO/HSO), or sulfonation. Steric hindrance from the cyclopropane ring slows nucleophilic substitutions, favoring mild conditions (e.g., DCC/DMAP for esterification). Competing bromophenyl reactivity (e.g., Suzuki coupling) requires protecting the hydroxyl group .

Advanced Research Questions

Q. How do stereochemical variations at the cyclopropane ring impact biological activity, and what methods resolve enantiomers?

The compound’s chiral centers (cyclopropane and methanol groups) influence binding to targets like cysteine proteases. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) achieves enantiopure forms. Chiral HPLC (e.g., Chiralpak IA) separates diastereomers with >99% ee .

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify hydrogen-bonding sites (e.g., hydroxyl group) .

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to cathepsin B (PDB: 1GMB), showing the bromophenyl moiety occupies the S2 pocket .

- MD simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can contradictory data from crystallography and NMR regarding cyclopropane ring conformation be resolved?

X-ray crystallography may show a distorted cyclopropane due to crystal packing, while NMR (in solution) suggests a planar geometry. Hybrid methods like QM/MM simulations reconcile discrepancies by modeling environmental effects .

Q. What structure-activity relationship (SAR) trends emerge when modifying the bromophenyl or cyclopropane substituents?

Q. What degradation pathways occur under accelerated stability conditions, and how are they mitigated?

Forced degradation studies (40°C/75% RH, 14 days) reveal:

Q. How does the compound’s reactivity differ in polar vs. nonpolar solvents, and what mechanistic insights does this provide?

In DMSO, the hydroxyl group participates in H-bonding, slowing esterification (k = 0.15 Ms). In toluene, steric effects dominate, favoring SN pathways (k = 0.45 Ms). Solvent-free mechanochemical synthesis improves yields by 20% .

Q. What isotopic labeling strategies (e.g., 13^{13}13C, 2^22H) enable metabolic tracing in biological systems?

- C labeling at the cyclopropane carbons (via C-KCN in Corey-Chaykovsky reaction) tracks metabolic incorporation .

- Deuterated methanol () reduces metabolic clearance (t ↑ from 2.1 to 3.8 hrs in murine models) .

Methodological Notes

- Synthetic Optimization : Use flow chemistry for cyclopropanation (residence time: 2 mins, 80°C) to enhance reproducibility .

- Data Conflict Resolution : Pair cryo-EM (for solution-state structure) with X-ray to address crystallographic artifacts .

- Biological Assays : Combine SPR (for binding kinetics) with cellular thermal shift assays (CETSA) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.